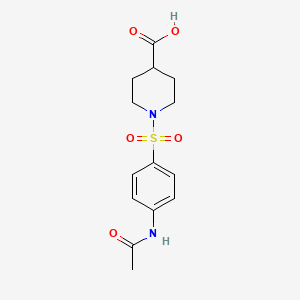

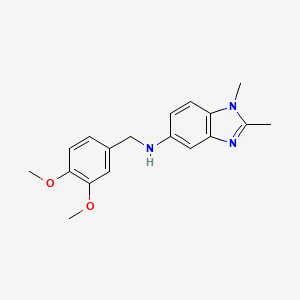

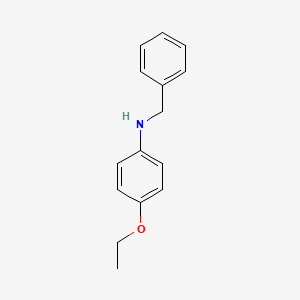

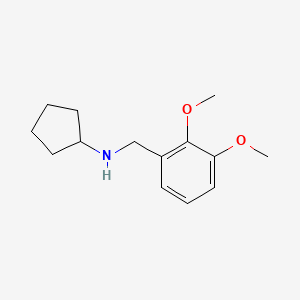

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid is a derivative of piperidine, which is a six-membered heterocyclic amine. Piperidine derivatives are of significant interest in medicinal chemistry due to their biological activities. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied in the papers, which are also piperidine derivatives with various substitutions that have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the introduction of various functional groups to the piperidine core. In the first paper, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized. The introduction of a bulky moiety in the para position of the benzamide increased the activity of the compounds. Similarly, the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide enhanced the activity . Although the exact synthesis of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid is not detailed, it can be inferred that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The basic quality of the nitrogen atom of piperidine plays an important role in the activity of these compounds. For instance, the N-benzoylpiperidine derivative was almost inactive, suggesting that the basicity of the nitrogen is a key factor for the anti-AChE activity . The molecular structure of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid would likely exhibit similar importance in the basicity of the nitrogen atom for its potential biological activities.

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are typically centered around their interactions with biological targets. For example, compound 21 from the first paper showed a significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating that it can cross the blood-brain barrier and interact with acetylcholinesterase in the brain . The chemical reactions of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid would likely be related to its interaction with biological enzymes or receptors, depending on its specific functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their substituents. These properties include solubility, melting point, and stability, which are important for the pharmacokinetics and pharmacodynamics of the compounds. The bulky substituents and the presence of specific functional groups can affect the ability of these compounds to penetrate the blood-brain barrier and their affinity for the target enzyme, as seen with compound 21, which had a high affinity for AChE and was able to increase ACh content in the brain . The physical and chemical properties of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid would need to be studied to determine its pharmacological potential.

科学的研究の応用

Synthesis and Biological Activity

- 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid and its derivatives are synthesized for their potential biological activities. For example, N-substituted derivatives have been synthesized and shown to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Catalytic Applications

- The compound has been utilized in the synthesis of nanomagnetic reusable catalysts, specifically for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, highlighting its role in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).

Intermediate in Organic Synthesis

- This compound is also used as an intermediate in the synthesis of various organic compounds, such as 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, highlighting its versatility in organic synthesis (Acharya & Clive, 2010).

Pharmaceutical Research

- In pharmaceutical research, derivatives of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid have been explored for their potential as inhibitors in various biological processes, indicating its significance in medicinal chemistry (Picard et al., 2000).

作用機序

将来の方向性

特性

IUPAC Name |

1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-10(17)15-12-2-4-13(5-3-12)22(20,21)16-8-6-11(7-9-16)14(18)19/h2-5,11H,6-9H2,1H3,(H,15,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGSKXXFCYUAMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354990 |

Source

|

| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid | |

CAS RN |

314744-44-0 |

Source

|

| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)

![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)